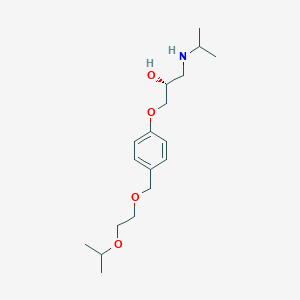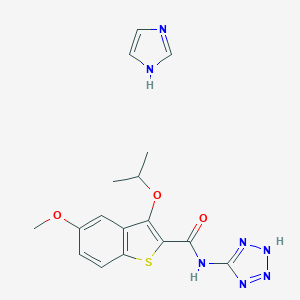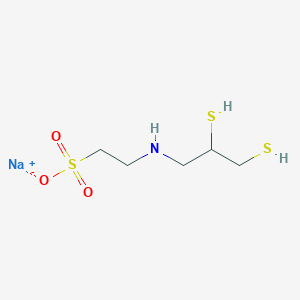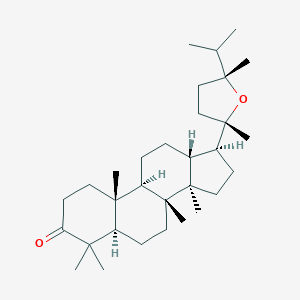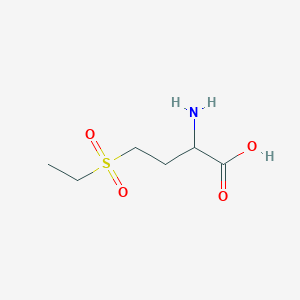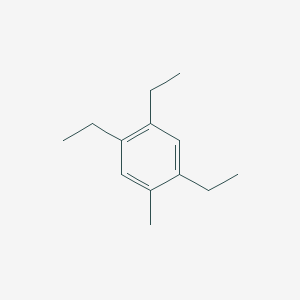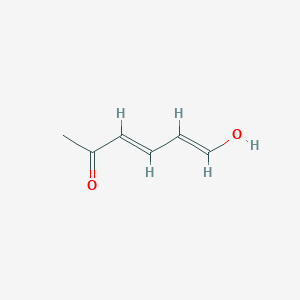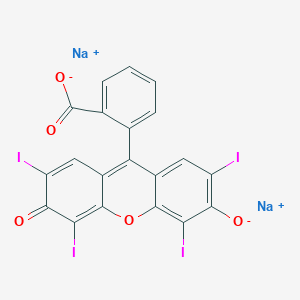
赤藓红钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythrosine sodium, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring . The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein . Erythrosine sodium has a maximum absorbance at 530 nm in an aqueous solution and is subject to photodegradation .
作用机制
Target of Action
Erythrosine Sodium, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is primarily used as a food coloring
Mode of Action
It is known that it is the disodium salt of 2,4,5,7-tetraiodo fluorescein . Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation .
Biochemical Pathways
It is known that it is used as a food coloring, printing ink, biological stain, dental plaque disclosing agent, radiopaque medium, sensitizer for orthochromatic photographic films, and visible light photoredox catalyst .
Result of Action
A study conducted in 1990 concluded that chronic ingestion of erythrosine may promote thyroid tumor formation in rats via chronic stimulation of the thyroid by thyroid stimulating hormone (tsh) .
Action Environment
The action, efficacy, and stability of Erythrosine Sodium can be influenced by various environmental factors. For instance, it is subject to photodegradation . Furthermore, its use is regulated differently in various countries. For example, it is banned as a food additive in the European Union, Japan, China, the United Kingdom, Australia, and New Zealand . S. without any restriction .
科学研究应用
Erythrosine sodium has a wide range of scientific research applications:
Chemistry: Used as a visible light photoredox catalyst in various chemical reactions.
Biology: Employed as a biological stain for highlighting cell structures and tissues.
Medicine: Acts as a dental plaque disclosing agent and a radiopaque medium for imaging.
Industry: Utilized in printing inks and as a sensitizer for orthochromatic photographic films.
准备方法
Erythrosine sodium is synthesized through the iodination of fluorescein. The process involves the reaction of fluorescein with iodine in the presence of an oxidizing agent, such as sodium iodate, in an acidic medium . The reaction conditions typically include maintaining a temperature of around 60-70°C and a pH of 2-3 . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency of the final product .
化学反应分析
Erythrosine sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated compounds.
Substitution: Erythrosine sodium can undergo substitution reactions where iodine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like sodium iodate and reducing agents such as sodium thiosulfate . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Erythrosine sodium is unique due to its high iodine content and specific absorption properties. Similar compounds include:
Allura Red AC (Red No. 40): Another food dye with different chemical properties and applications.
Tartrazine (Yellow No. 5): A yellow dye used in food and pharmaceuticals.
Sunset Yellow FCF (Yellow No. 6): An orange dye used in various products.
Erythrosine sodium stands out due to its specific use in dental and medical applications, as well as its unique photodegradation properties .
属性
CAS 编号 |
568-63-8 |
|---|---|
分子式 |
C20H8I4NaO5 |
分子量 |
858.9 g/mol |
IUPAC 名称 |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H8I4O5.Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;/h1-6,25H,(H,27,28); |
InChI 键 |
ADYPCPTWYACJSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O.[Na] |
颜色/形态 |
Brown powder Red solid |
密度 |
0.8-1.0 kg/cu m (limit) |
熔点 |
250 °C |
Key on ui other cas no. |
16423-68-0 |
Pictograms |
Irritant |
保质期 |
Stable under recommended storage conditions. SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker. |
溶解度 |
In water, 70 g/L at 20 °C In water, 111 g/kg at 26 °C In water, 9.0 g/100 mL at 25 °C (9.0X10+4 mg/L) In ethanol, 10 g/L; in glycerine, 35 g/L at 20 °C Solubility at 25 °C: in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL Soluble in water to cherry-red solution Soluble in alcohol |
同义词 |
PYROSIN B; TETRAIODOFLUORESCEIN; TETRAIODOFLUORESCEIN SODIUM SALT; ACID RED 51; ACID RED 51 SODIUM SALT; 2',4',5',7'-TETRAIODOFLUORESCEIN DISODIUM SALT; 2',4',5',7'-TETRAIODO-FLUORESCEINE DISODIUM SALT; CI NO 45430 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Erythrosine sodium impact the stability of pharmaceuticals, specifically phenylbutazone?
A: Research indicates that Erythrosine sodium can negatively affect the stability of certain drugs, notably phenylbutazone. When exposed to light, Erythrosine sodium degrades phenylbutazone, likely through a process involving singlet oxygen generated by the light-excited dye. [] This degradation can significantly impact quality control procedures, such as dissolution rate testing, leading to unexpected results. []
Q2: Is Erythrosine sodium a suitable colorant for tablets containing phenylbutazone?
A: Given its photodegradative effect on phenylbutazone, Erythrosine sodium is not an ideal colorant for tablets containing this drug. [] Alternative coloring agents with better compatibility should be considered to ensure product stability and accurate quality control testing.
Q3: Does Erythrosine sodium affect the stability of other colorants used in pharmaceutical formulations?
A: Interestingly, research suggests that Erythrosine sodium exhibits a lower photostability compared to FD&C Yellow No. 6 and FD&C Blue No. 1. [] This finding suggests that Erythrosine sodium might be more susceptible to fading under light exposure compared to these other colorants.
Q4: Are there methods to improve the light stability of pharmaceutical colorants like Erythrosine sodium?
A: Yes, incorporating sunscreening agents into tablet coatings can enhance the photostability of colorants. Studies have shown that sunscreening agents like benzocaine offer significant protection against the fading of FD&C Yellow No. 6, a dye with higher photostability than Erythrosine sodium. [] This approach could potentially improve the light stability of Erythrosine sodium as well.
Q5: Beyond its use as a colorant, are there other applications for Erythrosine sodium in analytical chemistry?
A: Yes, Erythrosine sodium can function as a fluorescence probe in analytical techniques. It has been employed in fluorescence quenching methods for protein determination, utilizing hydroxypropyl-beta-cyclodextrin as a sensitizer. [] This application highlights the versatility of Erythrosine sodium beyond its role as a color additive.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


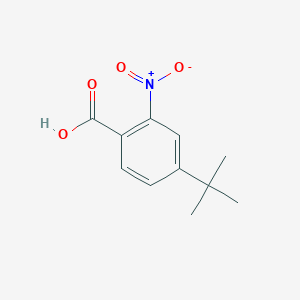
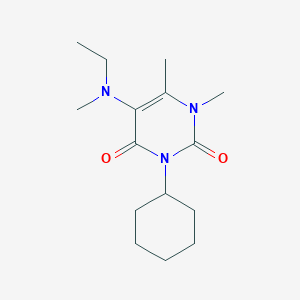
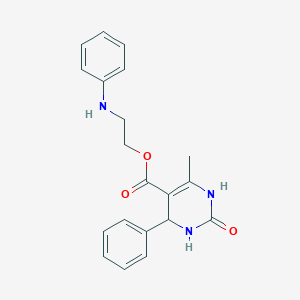
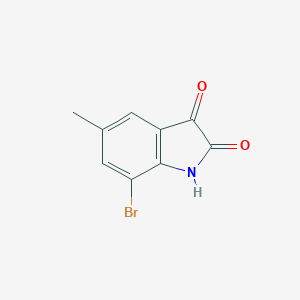
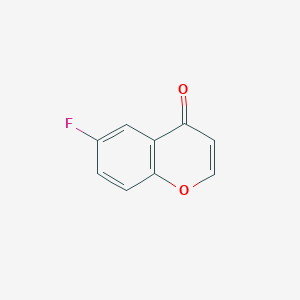
![3-Methyl-N-(5,8,14-trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
